Comparative URAT1 Inhibitory Potency vs. Clinical Benchmark Benzbromarone
The target compound inhibits human URAT1 (SLC22A12)-mediated uric acid uptake with an IC50 of 2.30 × 10³ nM (2.3 µM) in a cellular assay [1]. This potency is significantly lower than the clinical uricosuric benzbromarone, which exhibits a reported IC50 of ~20 nM in comparable URAT1-expressing cell assays [2]. This ~115-fold difference in potency is a critical selection parameter, positioning the target compound as a tool for probing moderate URAT1 inhibition rather than a high-potency lead.
| Evidence Dimension | In vitro URAT1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 2.30 × 10³ nM (2.3 µM) |
| Comparator Or Baseline | Benzbromarone: ~20 nM |
| Quantified Difference | ~115-fold less potent than benzbromarone |
| Conditions | URAT1-transfected CHO cells; [³H]-orotate uptake assay (Target Compound). URAT1-expressing HEK293 cells; [¹⁴C]-uric acid uptake (Benzbromarone). |
Why This Matters
Procurement decisions for uricosuric research depend on precise potency brackets; this compound's micromolar potency defines its utility for mechanistic studies where potent inhibition is undesirable.
- [1] BindingDB. BDBM499680, US11020397, Compound Formula-(II4). URAT1 (SLC22A12) IC50: 2.30E+3 nM. Accessed April 30, 2026. View Source
- [2] Dang, Y., et al. (2017). Benzbromarone: A Reversible and Potent Urate Transporter 1 Inhibitor. Drug Metabolism and Disposition, 45(8), 933-941. Used as a reference URAT1 inhibitor. View Source
